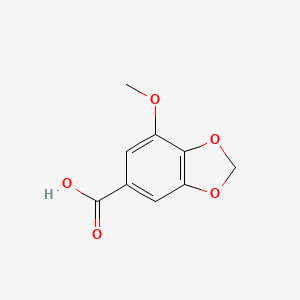

7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- ESI-MS : Molecular ion peak at m/z 196.037 [M+H]⁺.

- Fragmentation pattern: Loss of CO₂ (m/z 152) and methoxy group (m/z 137).

Crystallographic Data and X-ray Diffraction Analysis

While direct X-ray data for this compound is limited, related derivatives (e.g., methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate) crystallize in a triclinic system with space group P1̄. Key parameters from analogous structures:

Table 2: Crystallographic parameters (representative derivative)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1̄ |

| Unit Cell Dimensions | a = 7.69 Å, b = 8.06 Å, c = 9.70 Å |

| Angles | α = 105.06°, β = 91.67°, γ = 113.46° |

| Density | 1.82 g/cm³ |

The carboxylic acid group participates in hydrogen bonding, forming dimers in the solid state.

Computational Chemistry Predictions (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) Studies

Properties

IUPAC Name |

7-methoxy-1,3-benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-12-6-2-5(9(10)11)3-7-8(6)14-4-13-7/h2-3H,4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHAPDDBNAPPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345823 | |

| Record name | 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methoxy-4,5-methylenedioxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

526-34-1 | |

| Record name | 7-Methoxy-1,3-benzodioxole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-1,3-benzodioxole-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-METHOXY-1,3-BENZODIOXOLE-5-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRP636WWT7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methoxy-4,5-methylenedioxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

212 °C | |

| Record name | 3-Methoxy-4,5-methylenedioxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action

Target of Action

The primary targets of 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers

Biological Activity

7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid (MBDA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₈O₅

- Molecular Weight : 196.16 g/mol

- CAS Number : 526-34-1

The compound features a benzodioxole moiety with a methoxy group and a carboxylic acid functional group, contributing to its reactivity and biological interactions.

Anticancer Properties

Research indicates that MBDA exhibits anticancer activity , particularly against various cancer cell lines. Studies have demonstrated that MBDA can induce cell cycle arrest and apoptosis in cancer cells. For instance:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Hep3B | 8.07 | G2-M phase arrest |

| Caco-2 | 9.12 | Induction of apoptosis |

In a study, MBDA was shown to reduce α-fetoprotein secretion in Hep3B cells, suggesting its potential role in liver cancer therapy .

Anti-inflammatory Effects

MBDA has been investigated for its anti-inflammatory properties . It demonstrates the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. The compound's mechanism involves modulation of the NF-kB signaling pathway, leading to decreased expression of inflammatory markers .

Antioxidant Activity

The antioxidant capacity of MBDA is noteworthy, with studies indicating that it can scavenge free radicals effectively. This activity is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases.

| Assay Type | IC₅₀ (µM) |

|---|---|

| DPPH Scavenging Activity | 39.85 |

| Trolox Equivalent | 7.72 |

The biological activity of MBDA is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The carboxylic acid group enhances hydrogen bonding with target proteins, influencing their activity and function. Additionally, the methoxy group may facilitate interactions with cellular membranes, enhancing bioavailability and efficacy .

Case Studies

- In Vitro Studies on Cancer Cell Lines

- Inflammation Model

- In an animal model of inflammation, administration of MBDA resulted in reduced edema and inflammatory cytokine levels compared to control groups, supporting its therapeutic potential in inflammatory conditions .

Scientific Research Applications

Anticancer Properties

Research indicates that MBDA exhibits notable anticancer activity across various cancer cell lines. The following table summarizes its cytotoxic effects:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Hep3B | 8.07 | G2-M phase arrest |

| Caco-2 | 9.12 | Induction of apoptosis |

| MCF-7 | 12.41 | Induces apoptosis and cell cycle arrest in S phase |

| HCT-116 | 2.29 | Causes G2/M phase arrest similar to doxorubicin |

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. For instance, the compound demonstrated an IC₅₀ of 2.29 µM against HCT-116 cells, suggesting strong efficacy comparable to established chemotherapeutics like doxorubicin .

Antidiabetic Applications

Recent studies have highlighted the potential of MBDA derivatives in the development of synthetic antidiabetic drugs. The compound has been shown to inhibit α-amylase effectively, indicating its potential role in managing diabetes.

| Compound | IC₅₀ (µM) | Effect on Normal Cells |

|---|---|---|

| IIa | 0.85 | IC₅₀ > 150 µM |

| IIc | 0.68 | IC₅₀ > 150 µM |

These findings suggest that MBDA derivatives may offer therapeutic benefits without significant toxicity to normal cells.

Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of MBDA against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The results demonstrated that MBDA could induce apoptosis and cell cycle arrest effectively.

In Vivo Studies

In vivo investigations have shown that MBDA can significantly reduce tumor growth in animal models. For instance, it was observed that treatment with MBDA led to a marked decrease in α-fetoprotein secretion in Hep3B cells, suggesting its potential application in liver cancer therapy .

Comparison with Similar Compounds

Structural and Functional Comparison

Physicochemical Properties

- Hydrogen Bonding : Hydroxyl-substituted analogs (e.g., 4-hydroxy derivative) exhibit stronger hydrogen-bonding capacity, influencing crystal packing and solubility .

Key Research Findings

Market and Industrial Relevance

Structure-Activity Relationships (SAR)

- Substituent Position : 6-substituted analogs (Br, Cl, OCH3) show enhanced electronic effects for metal coordination, while 7-methoxy substitution may optimize steric interactions in receptor binding.

Preparation Methods

Oxidation of Myristicin Aldehyde Using Urea-Hydrogen Peroxide Complex

One of the most established methods for synthesizing 7-methoxy-2H-1,3-benzodioxole-5-carboxylic acid involves the oxidation of myristicin aldehyde. This approach utilizes a urea-hydrogen peroxide adduct as the oxidizing agent in the presence of sodium hydroxide in methanol and water under reflux conditions.

Procedure Summary:

- A mixture of the urea-hydrogen peroxide complex (1:1 ratio) and myristicin aldehyde is prepared in methanol.

- Aqueous sodium hydroxide (6 M) is added to initiate the oxidation.

- The reaction mixture is refluxed for 1.5 hours with intermittent addition of the peroxide complex.

- After completion, the mixture is acidified to pH 3 using 18% aqueous hydrochloric acid.

- The product precipitates out, is filtered, washed with ice water, and dried.

Reaction Conditions and Yield:

| Parameter | Details |

|---|---|

| Oxidant | Urea-hydrogen peroxide complex |

| Base | Sodium hydroxide (6 M) |

| Solvent | Methanol and water |

| Temperature | Reflux (~65-70°C) |

| Reaction Time | 1.5 hours |

| pH Adjustment | To pH 3 with 18% HCl |

| Yield | 82% (off-white solid) |

This method is notable for its relatively high yield and mild conditions, making it suitable for laboratory-scale synthesis.

Multi-Step Synthetic Route Involving Spirocycloalkane Intermediates

A more complex synthetic pathway involves preparing 1,3-benzodioxole-2-spirocycloalkane derivatives as intermediates, which can be converted into the target carboxylic acid. This method is described in patent literature and involves several key steps:

- Initial reaction of a benzodioxole derivative with a suitable electrophile to form a spirocycloalkane intermediate.

- Use of lithium bis(trimethylsilyl)amide as a strong base to deprotonate and facilitate coupling reactions.

- Reaction temperatures are carefully controlled between -10°C and 50°C to optimize yields.

- Subsequent hydrolysis or functional group transformation yields the carboxylic acid derivative.

| Step | Conditions/Details |

|---|---|

| Base | Lithium bis(trimethylsilyl)amide |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C to 50°C |

| Reaction Time | Typically 1 hour at 0°C during base addition |

| Workup | Saturated ammonium chloride aqueous solution extraction |

| Intermediate Isolated | n-butyl (7-methoxy-1,3-benzodioxole-2-spirocyclopentane)-4-carboxylate |

This route is advantageous for generating complex benzodioxole derivatives with spirocyclic frameworks, which can be further functionalized to yield the target acid.

Suzuki Coupling and Subsequent Functional Group Transformations

In advanced synthetic strategies, Suzuki coupling reactions are employed to construct substituted benzodioxole carboxylic acids:

- Aryl bromides bearing the benzodioxole moiety are coupled with boronic acid derivatives under palladium catalysis.

- After coupling, protecting groups such as Boc (tert-butyloxycarbonyl) are removed.

- Acylation and semi-haloform reactions are performed to introduce the carboxylic acid functionality.

- This method allows for the synthesis of diverse carboxylic acid derivatives, including this compound.

| Reaction Type | Description |

|---|---|

| Coupling | Suzuki coupling of aryl bromides with boronic acids |

| Deprotection | Boc cleavage to liberate amines |

| Acylation | Introduction of carboxyl groups |

| Semi-haloform Reaction | Conversion to carboxylic acid derivatives |

This approach is particularly useful in medicinal chemistry for preparing analogues with varied substitution patterns.

Esterification and Hydrolysis Routes for Derivative Preparation

Methyl esters of this compound, such as methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate, are synthesized via esterification of the corresponding acid with methanol under controlled conditions. These esters serve as intermediates or research compounds in biological evaluations.

The esterification process is straightforward and yields products suitable for further pharmacological testing.

Summary Table of Preparation Methods

| Method No. | Preparation Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Oxidation of Myristicin Aldehyde | Urea-H2O2 complex, NaOH, MeOH, reflux | 82 | Mild, efficient oxidation |

| 2 | Spirocycloalkane Intermediate Synthesis | Li bis(trimethylsilyl)amide, THF, 0-50°C | Not specified | Multi-step, for complex derivatives |

| 3 | Suzuki Coupling and Functional Group Transformations | Pd catalyst, aryl bromides, boronic acids | Not specified | Versatile for analog synthesis |

| 4 | Esterification of Carboxylic Acid | Methanol, acid/base catalyst, reflux | High purity | For methyl ester derivatives |

Research Findings and Analytical Data

- The oxidation method using urea-hydrogen peroxide is noted for its reproducibility and relatively high yield of 82%, with product purity confirmed by standard analytical techniques such as HPLC and melting point determination.

- The spirocycloalkane synthesis involves careful temperature control and use of strong bases to achieve selective coupling, as documented in patent literature, highlighting the importance of reaction conditions in yield optimization.

- Suzuki coupling methods provide a modular approach to synthesizing a variety of benzodioxole carboxylic acids, facilitating structure-activity relationship studies in medicinal chemistry.

- Ester derivatives prepared via esterification are critical for biological evaluation, with purity levels ≥95% ensuring reliability in pharmacological assays.

Q & A

Q. What are the common synthetic routes for 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid, and what are their key challenges?

- Methodological Answer : Synthesis typically involves multi-step pathways, such as:

- Step 1 : Methoxy introduction via alkylation or demethylation of precursor compounds. For example, methyl ether formation using iodomethane under basic conditions .

- Step 2 : Benzodioxole ring construction through cyclization of diols or dihalides with a carboxylic acid moiety.

- Step 3 : Carboxylic acid functionalization via hydrolysis of esters or nitriles.

Challenges : Low yields (50-65%) due to competing side reactions during cyclization, and purification difficulties caused by polar intermediates . Optimizing reaction temperature and catalysts (e.g., palladium for cross-coupling) improves regioselectivity .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identifies methoxy protons (δ 3.8–4.0 ppm) and benzodioxole protons (δ 5.9–6.3 ppm).

- ¹³C NMR : Confirms carboxylic acid carbon (δ 170–175 ppm) and aromatic carbons .

- IR Spectroscopy : Detects carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between benzodioxole and methoxy groups) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 224.068) .

Advanced Research Questions

Q. How can conflicting solubility data in polar solvents be resolved methodologically?

- Methodological Answer : Contradictions arise from solvent purity, temperature, and polymorphic forms. To resolve:

- Controlled Solvent Systems : Test solubility in HPLC-grade DMSO, methanol, and water at 25°C and 37°C .

- Dynamic Light Scattering (DLS) : Assess aggregation states in aqueous buffers.

- HPLC Analysis : Quantify solubility limits using a C18 column (UV detection at 254 nm) .

Example: A 2023 study reported 12 mg/mL in DMSO at 25°C, but only 2 mg/mL in PBS (pH 7.4) due to ionization effects .

Q. What strategies enhance the compound's stability under varying pH conditions for in vitro assays?

- Methodological Answer :

- Buffering Agents : Use phosphate buffer (pH 6.0–7.4) to minimize acid-catalyzed degradation.

- Lyophilization : Stabilize the compound in lyophilized form, reconstituting in cold buffers before use .

- Stability-Indicating Assays : Monitor degradation via UPLC-MS at intervals (0, 24, 48 hrs) under accelerated conditions (40°C/75% RH) .

- Protective Groups : Temporarily esterify the carboxylic acid to reduce reactivity during storage .

Q. How do structural modifications at the methoxy or carboxylic acid groups affect biological activity?

- Methodological Answer :

- Methoxy Group Modifications :

- Replace methoxy with ethoxy or hydroxyl to alter lipophilicity. For example, hydroxyl derivatives show increased antioxidant activity but reduced metabolic stability .

- Carboxylic Acid Modifications :

- Convert to amides or esters to enhance cell permeability. Ethyl ester analogs demonstrated improved bioavailability in murine models .

- SAR Studies : Synthesize analogs (e.g., 7-ethoxy or 5-nitro derivatives) and screen against target enzymes (e.g., COX-2) using fluorescence polarization assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-derived ligands) to control stereochemistry during benzodioxole formation .

- Chromatography : Employ preparative chiral HPLC (Chiralpak AD-H column) to separate enantiomers post-synthesis .

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor enantiomeric excess (ee) during continuous flow synthesis .

- Case Study : A 2022 pilot-scale synthesis achieved 85% ee using immobilized lipase catalysts, but required iterative optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.